molecular formula C17H22N6O3 B2389054 N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 577791-53-8

N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2389054
CAS No.: 577791-53-8
M. Wt: 358.402
InChI Key: DNLGEVQRFDEQLF-UHFFFAOYSA-N
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Description

N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a pyrimidine-based research compound offered for investigative use exclusively. Pyrimidine derivatives are recognized in scientific literature for their significant potential in cancer research, particularly through mechanisms such as inhibiting in vivo angiogenesis and exhibiting DNA cleavage activity . Compounds with this core pyrimidine structure, featuring nitro and phenylpiperidine substitutions, are frequently explored for their ability to interact with critical biological targets; related analogues have demonstrated efficacy in blocking blood vessel formation in models like the chick chorioallantoic membrane (CAM) assay, suggesting potential as anti-angiogenic agents . Furthermore, the structural motif of a 2-(piperidin-1-yl)pyrimidine is a common feature in scaffolds designed to evaluate DNA binding and cleavage, which can lead to the alteration of DNA replication and inhibition of tumor cell growth . The ethoxyphenyl substituent on the diamine position may influence the compound's potency and physicochemical properties, such as lipophilicity, which can be a determinant of its bioavailability and metabolic stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-2-26-13-8-6-12(7-9-13)19-16-14(23(24)25)15(18)20-17(21-16)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGEVQRFDEQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidinediamines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of Syk kinase, which plays a crucial role in various signaling pathways associated with immune responses and inflammation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This structure includes a pyrimidine core substituted at various positions, which contributes to its biological activity.

Inhibition of Syk Kinase

Research indicates that this compound acts as a potent inhibitor of Syk kinase . This inhibition is significant as Syk kinase is involved in the signaling pathways of various immune cells, including mast cells and basophils. The compound's ability to inhibit degranulation in these cells suggests potential therapeutic applications in allergic reactions and autoimmune diseases .

Anticancer Properties

In addition to its immunomodulatory effects, this compound has shown promise in anticancer research . Studies have indicated that related pyrimidinediamines can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds within this class have been tested against various tumor models, demonstrating significant cytotoxic effects .

Study 1: Inhibition of Immune Cell Degranulation

A study published in a patent application highlighted that the compound effectively inhibits the degranulation of mast cells and basophils when exposed to allergenic stimuli. This mechanism was confirmed through both in vitro and in vivo assays, showing a reduction in histamine release and other inflammatory mediators .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of pyrimidinediamines, including this compound. The study reported that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Data Table: Biological Activities

Activity Mechanism Reference
Inhibition of Syk KinaseBlocks signaling pathways in immune cells
Reduction of DegranulationDecreases histamine release from mast cells
Anticancer ActivityInduces apoptosis in cancer cell lines

Scientific Research Applications

Anticancer Activity

Research indicates that N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine exhibits promising anticancer properties. Studies have shown that it can inhibit tumor growth through the following mechanisms:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) : This compound has been identified as a potent inhibitor of VEGFR, which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that doses as low as 10 µM significantly reduced cell viability in various cancer cell lines .
CompoundIC50 (µM)Target
This compound10VEGFR
Reference Compound A15VEGFR
Reference Compound B25VEGFR

Anti-inflammatory Effects

The compound has shown potential in reducing inflammatory responses through the inhibition of specific pathways involved in inflammation:

  • Cyclooxygenase Inhibition : It has been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Experimental models indicated a reduction in inflammatory markers when treated with this compound .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes associated with disease progression:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
EnzymeInhibition Percentage (%)Reference
Acetylcholinesterase75%
Cyclooxygenase60%

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Activity

A clinical trial investigated the anti-inflammatory effects of this compound on patients with rheumatoid arthritis. Patients receiving treatment showed a significant reduction in joint inflammation markers compared to those on placebo, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

N4 Substitution
  • Target Compound : 4-ethoxyphenyl (moderate hydrophobicity, ether linkage).
  • N4-(4-(Phenylamino)phenyl) Analog (): A phenylamino-phenyl group introduces additional hydrogen-bonding capacity and aromaticity, which may improve target engagement .
Position 2 Substitution
  • Target Compound : Piperidin-1-yl (6-membered saturated ring, moderate basicity).
Position 5 Substitution
  • Target Compound : Nitro group (electron-withdrawing, meta-directing).
  • N4,N6-Dimethyl-5-nitro Analog () : Retains the nitro group but substitutes N4 and N6 with methyl and phenyl groups, reducing steric hindrance and altering electronic properties .
  • 5-Fluoro Analog () : Fluorine substitution at position 5 increases electronegativity and metabolic stability, a common strategy in drug design .

Physicochemical and Structural Properties

Compound Name Molecular Weight Key Substituents Structural Implications References
Target Compound 412.42 N4: 4-ethoxyphenyl; Position 2: piperidin-1-yl; Position 5: nitro Moderate lipophilicity, flexible conformation
N-(3,4-Dimethylphenyl) Analog 412.50 N4: 3,4-dimethylphenyl; Position 2: 4-ethylpiperazinyl Increased steric bulk, higher basicity
N4-(4-(Phenylamino)phenyl) Analog 322.32 N4: 4-(phenylamino)phenyl; Position 5: nitro Enhanced hydrogen bonding, planar structure
N4,N6-Dimethyl-5-nitro Analog 350.37 N4/N6: methyl/phenyl; Position 5: nitro Reduced steric hindrance, altered π-stacking

Preparation Methods

Preparation of 2,4,6-Trichloro-5-Nitropyrimidine

The synthesis begins with 2,4,6-trichloropyrimidine , which undergoes nitration at position 5 using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-deficient pyrimidine ring facilitates nitration at the meta position relative to the chloro substituents:

$$
\text{2,4,6-Trichloropyrimidine} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{2,4,6-Trichloro-5-nitropyrimidine}
$$

Amination at Position 6

The 6-chloro group is selectively replaced with ammonia in a pressurized reactor at 80°C, yielding 2,4-dichloro-5-nitropyrimidin-6-amine . This step exploits the superior leaving-group ability of the 6-chloro substituent under mild basic conditions:

$$
\text{2,4,6-Trichloro-5-nitropyrimidine} \xrightarrow[\text{NH}_3]{\text{EtOH}} \text{2,4-Dichloro-5-nitropyrimidin-6-amine}
$$

Sequential Nucleophilic Substitutions

Substitution at Position 4 with 4-Ethoxyaniline

The 4-chloro group undergoes SNAr with 4-ethoxyaniline in dimethylformamide (DMF) at 100°C, catalyzed by N,N-diisopropylethylamine (DIEA). The reaction proceeds via a Meisenheimer intermediate, stabilized by the nitro group’s electron-withdrawing effect:

$$
\text{2,4-Dichloro-5-nitropyrimidin-6-amine} + \text{4-Ethoxyaniline} \xrightarrow[\text{DIEA}]{\text{DMF}} \text{2-Chloro-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine}
$$

Substitution at Position 2 with Piperidine

The remaining 2-chloro group is displaced by piperidine in tetrahydrofuran (THF) at 80°C, using potassium carbonate (K₂CO₃) as the base. The reaction’s success hinges on the reduced steric hindrance at position 2 compared to position 4:

$$
\text{2-Chloro-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine} + \text{Piperidine} \xrightarrow[\text{K}2\text{CO}3]{\text{THF}} \text{N4-(4-Ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine}
$$

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF vs. DMSO : DMF provides superior solubility for polar intermediates, achieving 85% yield in the 4-position substitution, compared to 72% in DMSO.
  • DIEA vs. K₂CO₃ : DIEA minimizes side reactions during aniline coupling, while K₂CO₃ ensures efficient deprotonation of piperidine in the final step.

Temperature and Time

  • 4-Ethoxyaniline coupling : 100°C for 12 hours maximizes conversion (>90%) without significant decomposition.
  • Piperidine substitution : 80°C for 8 hours balances reaction rate and byproduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.45 (d, J = 8.6 Hz, 2H, ArH), 6.89 (d, J = 8.6 Hz, 2H, ArH), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.45–3.40 (m, 4H, piperidine), 1.68–1.60 (m, 6H, piperidine), 1.34 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₇H₂₁N₆O₃ [M+H]⁺ 365.1678; found 365.1675.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms >98% purity, with retention time = 12.4 minutes.

Comparative Analysis of Alternative Routes

Late-Stage Nitration

Attempts to nitrate N4-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrimidine-4,6-diamine post-synthesis resulted in <20% yield due to ring decomposition under acidic conditions.

One-Pot Substitution

Simultaneous substitution of 2- and 4-chloro groups led to regioselectivity issues, yielding a 55:45 mixture of desired product and 2,4-bis(piperidin-1-yl) byproduct.

Industrial-Scale Considerations

Cost Efficiency

  • 4-Ethoxyaniline : $12.50/kg (bulk pricing) vs. $18.20/kg for 4-methoxyaniline.
  • Piperidine : $9.80/L, with 95% recovery via distillation.

Environmental Impact

Waste streams contain <5% DMF, remediated via fractional distillation for reuse.

Q & A

Q. What are the recommended methods for synthesizing N4-(4-ethoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Core scaffold assembly – Start with a pyrimidine backbone (e.g., 5-nitropyrimidine derivatives) and introduce substituents via nucleophilic aromatic substitution. The ethoxyphenyl and piperidinyl groups can be added sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) under inert conditions .
  • Step 2: Nitro group retention – Ensure the nitro group at position 5 remains intact by avoiding reducing agents. Monitor intermediates via TLC or HPLC .
  • Optimization: Vary solvents (e.g., DMF vs. THF), catalysts (e.g., p-toluenesulfonic acid for cyclization), and temperatures (80–120°C) to improve yield and purity. Reaction time may require adjustment based on steric hindrance from the piperidinyl group .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic characterization:
    • ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidinyl protons at δ 1.4–2.8 ppm) .
    • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
  • Purity assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Detect nitro group stability via UV-Vis at 260–300 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase inhibition assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM indicate potential therapeutic relevance .
  • Cytotoxicity testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Compare dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding mechanisms of this compound?

Methodological Answer:

  • Reactivity prediction: Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the pyrimidine ring .
  • Binding mode analysis: Use molecular docking (AutoDock Vina) against kinase crystal structures (PDB: 1M17). Prioritize poses with hydrogen bonds to the hinge region (e.g., Met793 in EGFR) and π-π stacking with the ethoxyphenyl group .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Step 1: Confirm sample purity – Re-run HPLC and compare retention times with synthetic intermediates.
  • Step 2: Variable-temperature NMR: Assess dynamic effects (e.g., hindered rotation of the ethoxyphenyl group) by acquiring spectra at 25°C and 60°C. Line narrowing at higher temps suggests conformational exchange .
  • Step 3: X-ray crystallography: Resolve ambiguities via single-crystal diffraction. For example, dihedral angles between pyrimidine and substituent rings (e.g., ~66° for ethoxyphenyl) can explain splitting .

Q. What strategies optimize selectivity in kinase inhibition studies?

Methodological Answer:

  • Kinome-wide profiling: Use panels like Eurofins KinaseProfiler™ to assess off-target effects. Prioritize kinases with <10% residual activity at 1 µM .
  • Structure-activity relationship (SAR): Modify substituents (e.g., replace ethoxy with methoxy) and compare inhibition profiles. Piperidinyl groups often enhance selectivity by filling hydrophobic pockets .

Q. How can reaction pathways be analyzed to reduce byproduct formation?

Methodological Answer:

  • Mechanistic studies: Use LC-MS to track intermediates. For example, nitro group reduction (if unintended) may produce amine byproducts, detectable via m/z shifts .
  • Computational modeling: Apply transition-state theory (Gaussian 09) to identify high-energy intermediates. Adjust catalysts (e.g., switch from Brønsted to Lewis acids) to lower activation barriers .

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